2-Methyl-3-(oxan-2-yl)propan-1-ol
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Overview
Description
2-Methyl-3-(oxan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H16O2. It is a secondary alcohol with a tetrahydropyran ring, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxan-2-yl)propan-1-ol typically involves the reaction of 2-methyl-3-buten-2-ol with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the alcohol to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to facilitate the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Methyl-3-(oxan-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-ol (Isobutanol): A primary alcohol with similar reactivity but lacks the tetrahydropyran ring.
2-Methyl-2-propen-1-ol (Methallyl alcohol): An unsaturated alcohol with different reactivity due to the presence of a double bond.
2-Methyl-3-(oxan-4-yl)propan-1-ol: A structural isomer with the oxan ring attached at a different position.
Uniqueness
2-Methyl-3-(oxan-2-yl)propan-1-ol is unique due to its combination of a secondary alcohol and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-methyl-3-(oxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGPXADTSGWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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